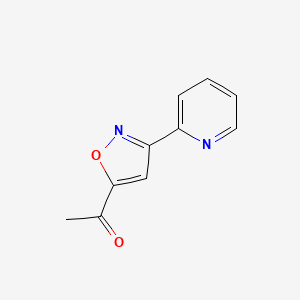

5-Acetyl-3(2-pyridyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

889939-02-0 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-4-2-3-5-11-8/h2-6H,1H3 |

InChI Key |

SNQOJMYZMZAKNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC=CC=N2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 5 Acetyl 3 2 Pyridyl Isoxazole and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy reveals the number of different types of protons in a molecule and their electronic environments. For isoxazole (B147169) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the heterocyclic rings and the substituents.

In analogous 3-aryl-5-phenylisoxazoles, the isoxazole ring proton typically appears as a singlet. sciarena.com For instance, in 3,5-diphenylisoxazole, this proton (isoxazole-H) resonates at 6.84 ppm. rsc.org The protons on the pyridyl and other aromatic rings exhibit characteristic multiplets in the aromatic region of the spectrum. For example, in a series of 3,5-disubstituted isoxazoles, the phenyl ring protons were observed as couplets in the range of 7.18 ppm to 7.56 ppm. sciarena.com The methyl protons of an acetyl group are typically observed as a sharp singlet in the upfield region of the spectrum. For example, the methyl protons in 4-acetyl-3-(4-methoxy phenylamino) isoxazol-5(2H)-one appear as a singlet at 2.3 ppm. orientjchem.org

The chemical shifts can be influenced by the solvent used and the presence of other functional groups. For instance, in a study of pyrido[3,2-a]phenoxazin-5-ones, computational methods were used to predict and confirm experimental chemical shifts, highlighting the importance of considering solvent effects. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Isoxazole Analogs

| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Isoxazole H-4 | 6.5 - 7.0 | Singlet | The exact shift is sensitive to substituents at positions 3 and 5. sciarena.comrsc.org |

| Pyridyl Protons | 7.0 - 8.8 | Multiplets, Doublets, Triplets | The coupling patterns and shifts depend on the substitution pattern of the pyridine (B92270) ring. hmdb.camdpi.com |

| Acetyl CH₃ | 2.3 - 2.6 | Singlet | Typically appears as a sharp, uncoupled signal. orientjchem.orgnih.gov |

| Other Aromatic Protons | 7.2 - 8.5 | Multiplets | Chemical shifts and coupling patterns are characteristic of the specific aromatic system. orientjchem.orgmdpi.com |

This table is a generalized representation based on data from analogous compounds. Actual values for 5-Acetyl-3-(2-pyridyl)isoxazole may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For isoxazole rings, the chemical shifts of the ring carbons are well-documented. In 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring resonate at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The chemical shifts of these carbons are sensitive to the nature of the substituents at the 3 and 5 positions. researchgate.net The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically in the range of 190-200 ppm, while the methyl carbon of the acetyl group will be found in the upfield region. For instance, in a substituted isoxazolone, the acetyl carbonyl carbon was observed at 189.30 ppm. nih.gov

The carbon atoms of the pyridyl ring will have chemical shifts in the aromatic region, typically between 120 and 150 ppm, with the carbon attached to the nitrogen atom appearing at a lower field. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 5-Acetyl-3-(2-pyridyl)isoxazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) Range | Notes |

| Isoxazole C3 | 160 - 165 | Attached to the pyridyl group. rsc.org |

| Isoxazole C4 | 100 - 110 | The CH of the isoxazole ring. rsc.org |

| Isoxazole C5 | 170 - 175 | Attached to the acetyl group. rsc.org |

| Acetyl C=O | 190 - 200 | Carbonyl carbon. nih.gov |

| Acetyl CH₃ | 25 - 30 | Methyl carbon. orientjchem.org |

| Pyridyl Carbons | 120 - 155 | Aromatic carbons of the pyridine ring. ipb.pt |

This table provides estimated ranges based on data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 5-Acetyl-3-(2-pyridyl)isoxazole, the IR spectrum is expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the acetyl group is anticipated in the region of 1680-1710 cm⁻¹. orientjchem.orgnih.gov The C=N stretching vibration of the isoxazole and pyridine rings would likely appear in the 1580-1650 cm⁻¹ range. clockss.orgnih.gov The C=C stretching vibrations of the aromatic rings (pyridyl and isoxazole) will also be observed in the 1400-1600 cm⁻¹ region. The C-O stretching within the isoxazole ring is expected to produce bands in the 1000-1300 cm⁻¹ range.

In a study of related isoxazole derivatives, the C=O stretching frequency of an ester group was observed at 1733 cm⁻¹, and the C=N stretch was seen at 1608 cm⁻¹. nih.gov For a series of isoxazolo[5,4-b]pyridine (B12869864) derivatives, the C=O and C=N stretching frequencies were reported at 1691 cm⁻¹ and 1646 cm⁻¹, respectively. clockss.org

Table 3: Characteristic IR Absorption Frequencies for 5-Acetyl-3-(2-pyridyl)isoxazole

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Acetyl | C=O Stretch | 1680 - 1710 orientjchem.orgnih.gov |

| Isoxazole/Pyridine | C=N Stretch | 1580 - 1650 clockss.orgnih.gov |

| Aromatic Rings | C=C Stretch | 1400 - 1600 nih.gov |

| Isoxazole | C-O Stretch | 1000 - 1300 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For 5-Acetyl-3-(2-pyridyl)isoxazole, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion can provide clues about the structure. Common fragmentation pathways for isoxazoles can involve cleavage of the N-O bond and loss of small molecules like CO, HCN, or substituents. The acetyl group can be lost as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (CH₃CO•).

In a study of 4-acetyl-3-(phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones, the mass spectrum showed the molecular ion peak and various fragment ions corresponding to losses of different parts of the molecule. orientjchem.org The fragmentation of isoxazole derivatives often provides a characteristic pattern that can be used for isomer differentiation. acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound.

For 5-Acetyl-3-(2-pyridyl)isoxazole (C₁₀H₈N₂O₂), the theoretical elemental composition would be calculated based on its molecular formula. Experimental values that closely match these theoretical percentages would provide strong evidence for the compound's composition. For example, in the characterization of various heterocyclic derivatives, elemental analysis results were presented as "Anal. Calcd. for... Found:...", demonstrating the close agreement between theoretical and experimental values. researchgate.net

**Table 4: Theoretical Elemental Composition of 5-Acetyl-3-(2-pyridyl)isoxazole (C₁₀H₈N₂O₂) **

| Element | Theoretical Percentage (%) |

| Carbon (C) | 63.83 |

| Hydrogen (H) | 4.29 |

| Nitrogen (N) | 14.89 |

| Oxygen (O) | 17.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Pharmacological and Biological Activity Mechanisms of 5 Acetyl 3 2 Pyridyl Isoxazole Derivatives

Antimicrobial Action Mechanisms

Isoxazole (B147169) derivatives have demonstrated notable antimicrobial properties, engaging with bacterial targets through several distinct mechanisms.

Inhibition of Bacterial Cell Wall Synthesis Pathways

Certain isoxazole derivatives function as mimics of β-lactam antibiotics, which are well-known inhibitors of bacterial cell wall synthesis. For instance, compounds like 3-alkoxy-5-isoxazolidinones have been shown to bind to penicillin-binding proteins (PBPs). nih.gov PBPs are essential enzymes that catalyze the final steps of peptidoglycan biosynthesis, the primary structural component of the bacterial cell wall. By binding to these proteins, the isoxazole derivatives inhibit their enzymatic activity, disrupting cell wall integrity and ultimately leading to bacterial cell death. nih.gov

Interactions with Bacterial Enzymes, Including β-Lactamases

The emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics, has spurred the search for effective inhibitors of these enzymes. nih.govmdpi.com The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a key strategy to overcome this resistance. mdpi.com Some isoxazole derivatives have shown potential in this area. For example, 3-alkoxy-5-isoxazolidinones have been found to inhibit Class A, Class B, and Class D β-lactamases, showcasing their potential to restore the efficacy of conventional antibiotics. nih.gov The mechanism often involves the inhibitor acting as a suicide substrate, forming an irreversible adduct with the β-lactamase enzyme. mdpi.com

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial efficacy of isoxazole derivatives is highly dependent on their molecular structure, particularly the nature and position of substituents on the isoxazole ring. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their potency.

Key SAR findings for various isoxazole derivatives include:

Substituents: The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Stereochemistry: The spatial arrangement of atoms is crucial; for example, in a study of perhydropyrrolo[3,4-d]isoxazole-4,6-diones, the cis and trans isomers exhibited different levels of antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

Hybrid Molecules: Hybrid compounds combining the isoxazole pharmacophore with other heterocyclic rings, such as 1,2,3-triazole, can result in synergistic effects and potent antibacterial activity. One such hybrid demonstrated remarkable efficacy against Escherichia coli, comparable to standard antibiotics. mdpi.com

| Structural Feature/Modification | Impact on Antimicrobial Activity | Example/Target Organism | Source |

|---|---|---|---|

| Introduction of a thiophene moiety | Increased antimicrobial activity | General antibacterial and antifungal | nih.gov |

| Stereochemistry (cis vs. trans isomers) | Altered antibacterial potency | E. faecalis, S. aureus | nih.gov |

| Hybridization with 1,2,3-triazole | Potent and synergistic antibacterial effects | E. coli, P. aeruginosa | mdpi.com |

| Extension of 3-O-alkyl side chain | Substantial improvement in antibacterial activity | General antibacterial | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.govresearchgate.net Isoxazole derivatives have been investigated for their antioxidant potential, primarily through their ability to scavenge free radicals. The most common in vitro method to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

Several studies have demonstrated that isoxazole derivatives can exhibit significant antioxidant activity. For instance, certain fluorophenyl-isoxazole-carboxamides showed potent free radical scavenging activity, with IC₅₀ values significantly lower than the standard antioxidant, Trolox. nih.govresearchgate.net

| Compound | Assay | IC₅₀ Value (µg/mL) | Reference Standard (IC₅₀ in µg/mL) | Source |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH Scavenging | 0.45 ± 0.21 | Trolox (3.10 ± 0.92) | nih.gov |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH Scavenging | 0.47 ± 0.33 | Trolox (3.10 ± 0.92) | nih.gov |

| Isoxazole-chalcone derivative 28 | DPPH Scavenging | 5 ± 1 | Gallic acid (Positive Control) | mdpi.com |

Anti-inflammatory Pathways and Cyclooxygenase (COX-1/COX-2) Inhibition

Inflammation is a biological process mediated by various enzymes, among which cyclooxygenases (COX) are primary targets for anti-inflammatory drugs. mdpi.com The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit these enzymes. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.govnih.gov

Isoxazole derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.gov The structural basis for this selectivity lies in the difference in the active sites of the two isoforms; the COX-2 active site has a larger side pocket that can accommodate the bulkier aryl substituents often found on isoxazole-based inhibitors. nih.gov Research has identified several isoxazole derivatives with high potency and selectivity for COX-2 over COX-1, with some compounds showing selectivity indices superior to established drugs like celecoxib. nih.govnih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Source |

|---|---|---|---|---|

| Derivative C3 | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.26 | nih.gov |

| Derivative C5 | 35.55 ± 0.12 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Derivative C6 | 33.95 ± 0.15 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Derivative C7 | >100 | 0.88 ± 0.05 | >113.19 | nih.gov |

| Derivative C8 | >100 | 0.86 ± 0.03 | >115.43 | nih.gov |

| Celecoxib (Reference) | 7.21 | 0.83 | 8.68 | nih.gov |

Antineoplastic and Antiproliferative Mechanisms

The isoxazole scaffold is present in various compounds developed for cancer therapy. nih.gov These derivatives exert their antineoplastic and antiproliferative effects through a multitude of mechanisms, demonstrating the versatility of this heterocyclic core. nih.gov

Identified mechanisms of action for anticancer isoxazole derivatives include:

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells. For example, some compounds were found to reduce necrosis and shift cancer cells toward apoptosis. nih.gov

Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylase (HDAC). nih.gov

Receptor Targeting: Certain isoxazole derivatives target specific receptors that play a role in cancer cell proliferation. A notable example is the inhibition of Estrogen Receptor Alpha (ERα), a key driver in many breast cancers. nih.gov A series of 5-(thiophen-2-yl)isoxazoles demonstrated potent and selective cytotoxicity against the ERα-positive MCF-7 breast cancer cell line. nih.gov

Disruption of Cellular Machinery: Some derivatives can interfere with essential cellular processes like tubulin polymerization, which is necessary for cell division. nih.gov

| Compound | Cancer Cell Line | IC₅₀ Value | Proposed Mechanism | Source |

|---|---|---|---|---|

| TTI-6 | MCF-7 (Breast) | 1.91 µM | Estrogen Receptor Alpha (ERα) Inhibition | nih.gov |

| Derivative 2e | Hep3B (Liver) | 5.76 µg/mL | Induction of Apoptosis | nih.gov |

| Derivative 2b | Hep3B (Liver) | 8.54 µg/mL | Induction of Apoptosis | nih.gov |

| Derivative 2d | Hep3B (Liver) | 7.66 µg/mL | Induction of Apoptosis | nih.gov |

Interactions with Key Oncogenic Targets (e.g., Histone Deacetylase 1 (HDAC1), Fms-like Tyrosine Kinase 3 (FLT3))

Derivatives of the isoxazole scaffold have demonstrated the ability to interact with crucial oncogenic targets, including Histone Deacetylase 1 (HDAC1) and Fms-like Tyrosine Kinase 3 (FLT3). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their aberrant activity is often associated with cancer. Isoxazole-based compounds have been designed as HDAC inhibitors, structurally related to the known inhibitor SAHA. The isoxazole moiety in these derivatives is strategically positioned to potentially participate in the coordination of the zinc ion within the enzyme's active site, a key interaction for inhibitory activity. mdpi.com

In the context of acute myeloid leukemia (AML), mutations in the FLT3 receptor tyrosine kinase are common and lead to poor prognosis. nih.gov This has made FLT3 a significant target for therapeutic intervention. A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives bearing a quinazoline (B50416) core were designed and synthesized as FLT3 inhibitors. One of the most potent compounds in this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, exhibited a half-maximal inhibitory concentration (IC50) of 106 nM against FLT3. nih.gov This compound also showed activity against the clinically relevant FLT3-ITD (internal tandem duplication) mutant. nih.gov The design of these inhibitors often incorporates basic moieties that can form ionic interactions with key residues, such as Asp829, in the FLT3 kinase domain. nih.gov

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-based hydroxamic acids | Histone Deacetylase (HDAC) | Designed to have the isoxazole moiety participate in Zn2+ binding in the active site. | mdpi.com |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | FLT3 | IC50 = 106 nM | nih.gov |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | FLT3-ITD | Active against the internal tandem duplication mutant. | nih.gov |

Modulatory Effects on Tumor Suppressor Proteins (e.g., p53)

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, and its pathway is a critical target for cancer therapy. Research has shown that certain isoxazole derivatives can modulate the p53 pathway. For instance, the nitric oxide-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide (GIT-27NO) has been shown to induce p53-mediated apoptosis in human melanoma cells. nih.gov Treatment with this compound led to an accumulation of total p53. nih.gov This suggests that the isoxazole scaffold can be functionalized to create molecules that activate the p53 pathway, a desirable outcome in cancer treatment. The restoration of p53 function in tumor cells is a key strategy in oncology, and the ability of isoxazole derivatives to influence this pathway highlights their therapeutic potential. nih.gov

In Vitro Antiproliferative Activity against Specific Cancer Cell Lines

A significant body of research has demonstrated the in vitro antiproliferative activity of isoxazole derivatives against a variety of cancer cell lines. The cytotoxic effects are often evaluated by determining the IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. For example, certain 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives incorporating an isoxazole moiety have shown potent and selective cytotoxic activity against KB and HepG2 cell lines, with IC50 values ranging from 3.57 to 6.32 µM. espublisher.com In another study, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives with an isoxazole substituent were evaluated for their activity against a panel of human cancer cell lines. nih.gov One such derivative, bearing a 3-(N,N-dimethylamino)propyl substituent, was particularly effective against the HT29 colon cancer cell line with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |

|---|---|---|---|

| 1,2,3-Triazole linked tetrahydrocurcumin-isoxazole derivative | KB | 3.57 - 6.32 | espublisher.com |

| 1,2,3-Triazole linked tetrahydrocurcumin-isoxazole derivative | HepG2 | 3.57 - 6.32 | espublisher.com |

| Oxazolo[5,4-d]pyrimidine-isoxazole derivative with 3-(N,N-dimethylamino)propyl substituent | HT29 (colon adenocarcinoma) | 58.4 | nih.gov |

| Oxazolo[5,4-d]pyrimidine-isoxazole derivative with pentyl substituent | HT29 (colon adenocarcinoma) | 129.41 | nih.gov |

| Oxazolo[5,4-d]pyrimidine-isoxazole derivative with 2-(morpholin-4-ylo)ethyl substituent | HT29 (colon adenocarcinoma) | 99.87 | nih.gov |

Antiviral Activity Mechanisms (e.g., against Herpes Simplex Virus)

The isoxazole scaffold has also been incorporated into nucleoside analogues to explore their potential as antiviral agents. A notable example is the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which have demonstrated activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). nih.gov The anti-herpes activity of these isoxazole nucleoside analogues was found to be superior to that of the reference drugs Acyclovir (ACV) and Cytarabine (Ara-C). For instance, one of the acetylated prodrugs was approximately twice as active against HSV-1 and about four times more active than ACV against HSV-2. nih.gov Another derivative exhibited even more potent anti-HSV-2 activity, being 12- and 17-fold more active than ACV and Ara-C, respectively. nih.gov The mechanism of action for such nucleoside analogues often involves their phosphorylation by viral kinases, followed by incorporation into the growing viral DNA chain, which leads to chain termination and inhibition of viral replication.

Neurological Target Engagement

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Researchers have synthesized and evaluated indole-isoxazole carbohydrazide (B1668358) derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several of these compounds were found to be more potent against AChE than BuChE. The most effective inhibitor in one study exhibited an IC50 value of 29.46 ± 0.31 µM against AChE, with no significant inhibition of BuChE, indicating a degree of selectivity. Kinetic studies revealed a competitive mode of inhibition for this compound.

| Enzyme | Compound | Inhibitory Activity (IC50 in µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Most potent derivative | 29.46 ± 0.31 |

| Butyrylcholinesterase (BuChE) | Most potent derivative | No notable inhibition |

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic strategy. The same series of indole-isoxazole carbohydrazide derivatives that showed cholinesterase inhibitory activity were also evaluated for their potential to inhibit BACE1. Several of these compounds demonstrated promising BACE1 inhibitory potential, with IC50 values in the low micromolar range. The most potent derivative in this series had an IC50 value of 1.99 ± 0.15 µM, while another active compound showed an IC50 of 2.85 ± 0.09 µM.

| Compound | Inhibitory Activity (IC50 in µM) |

|---|---|

| Derivative with 3-bromine substitution | 1.99 ± 0.15 |

| Derivative with 3-OMe substitution | 2.85 ± 0.09 |

| Derivative with OH substitution | 2.79 ± 0.52 |

AMPA Receptor Agonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, is fundamental for fast synaptic transmission in the central nervous system. The prototypical agonist for this receptor is AMPA itself, a compound featuring an isoxazole ring. wikipedia.orgsemanticscholar.org This has spurred extensive research into isoxazole derivatives as modulators of AMPA receptor activity.

While many isoxazole-containing compounds have been investigated as AMPA receptor antagonists or modulators, the core isoxazole structure is also a key feature of agonists. nih.govscispace.com For instance, the compound (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid, known as (S)-APPA, is a full AMPA receptor agonist. nih.gov The structural features required for agonism typically include an acidic group, such as a propionic acid moiety, which mimics the neurotransmitter glutamate.

Derivatives of the antifungal antibiotic TAN-950A, which are based on an isoxazolone structure, have also shown high affinity for the quisqualate subtype-receptor and demonstrated glutamate agonistic activity in hippocampal neurons. researchgate.net The activity of these compounds is highly dependent on the substituents on the isoxazole ring and the nature of the amino acid side chain.

For 5-Acetyl-3-(2-pyridyl)isoxazole, the absence of the crucial amino acid side chain found in classical AMPA agonists suggests that it is unlikely to act as a direct agonist in the same manner. Its potential interaction with the AMPA receptor might be more modulatory, though specific data is lacking.

Modulation of Serotonin (B10506) (5-HT) Reuptake

The serotonin transporter (SERT) is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). mdpi.comnih.gov Research has explored various heterocyclic scaffolds, including isoxazoles, for their potential to inhibit serotonin reuptake.

Studies have identified certain tricyclic isoxazole and isoxazoline (B3343090) derivatives as potent inhibitors of serotonin (5-HT) reuptake. nih.govnih.gov These compounds often combine SERT inhibition with other activities, such as adrenoceptor antagonism, to achieve a broader antidepressant profile. For example, a series of 3-piperazinylmethyl-3a,4-dihydro-3H- researchgate.netbenzopyrano[4,3-c]isoxazoles were developed as potential antidepressants with dual activity. nih.gov The efficacy of these complex molecules is tied to their three-dimensional structure which allows them to bind effectively to the serotonin transporter.

While these findings establish the isoxazole scaffold as a viable component for SERT inhibitors, the specific molecule 5-Acetyl-3-(2-pyridyl)isoxazole is structurally simpler than the potent tricyclic derivatives identified. Its activity as a serotonin reuptake modulator would depend on how its specific substitution pattern interacts with the binding site on the SERT protein, for which direct experimental evidence is not currently available.

Adrenoceptor Antagonism

Adrenergic receptors are key components of the sympathetic nervous system and are targets for drugs treating a variety of conditions. Some isoxazole derivatives have been found to possess activity at these receptors, often in conjunction with other pharmacological effects.

Notably, research into new antidepressants has led to the discovery of tricyclic isoxazole derivatives that not only inhibit serotonin reuptake but also exhibit α2-adrenoceptor blocking activity. nih.govnih.gov This dual action is considered a promising strategy for enhancing antidepressant efficacy.

Other studies have focused on the interaction of isoxazole compounds with β-adrenergic receptors. A series of chiral 3-bromo-isoxazolyl amino alcohols were synthesized and found to be high-affinity ligands at β1- and β2-adrenergic receptors, with some stereoisomers acting as partial agonists. nih.gov The affinity and efficacy were highly dependent on the specific stereochemistry and substituents of the compounds.

For 5-Acetyl-3-(2-pyridyl)isoxazole, the potential for adrenoceptor antagonism exists, given the activity of other isoxazole derivatives. However, the structural features of the known active compounds, such as the tricyclic system or specific amino alcohol side chains, are absent in 5-Acetyl-3-(2-pyridyl)isoxazole. Therefore, its specific activity at adrenoceptors remains to be experimentally determined.

Chelation Properties in Biological Contexts (e.g., Metal Chelation, General Ligand Properties)

The structure of 5-Acetyl-3-(2-pyridyl)isoxazole, containing both a pyridine (B92270) ring and an isoxazole ring, strongly suggests its potential to act as a chelating ligand for metal ions. The 2-pyridyl group is a well-known coordinating moiety in inorganic chemistry, and when combined with another nearby nitrogen or oxygen atom, it can form a stable chelate ring with a metal center.

The 3-(2-pyridyl)isoxazole scaffold functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the isoxazole ring. This arrangement forms a stable five-membered chelate ring, a common feature in coordination chemistry. nih.gov The formation of metal complexes with ligands containing a 3-(2-pyridyl) moiety linked to other heterocycles like triazoles is well-documented, demonstrating the robust chelating nature of this structural motif. nih.govresearchgate.net

Research on isoxazole-based Schiff base ligands has also shown their ability to form stable complexes with various transition metals, including Cu(II), Co(II), Zn(II), and Pd(II). researchgate.net In these complexes, coordination often involves the isoxazole nitrogen and an imine nitrogen. The presence of the acetyl group at the 5-position of 5-Acetyl-3-(2-pyridyl)isoxazole could further influence its coordination chemistry, potentially acting as an additional binding site or modifying the electronic properties of the isoxazole ring.

The ability of such compounds to chelate biologically relevant metal ions can have significant implications. Metal ions play crucial roles in numerous physiological and pathological processes, and ligands that can selectively bind them are valuable as therapeutic agents or as tools for biological research. The 3-(2-pyridyl)isoxazole framework represents a versatile platform for designing ligands with specific metal-binding properties. researchgate.net

Table of Metal Complex Coordination Data for Related Pyridyl-Heterocycle Ligands

| Metal Ion | Ligand Type | Coordination Atoms | Resulting Geometry | Reference |

| Pd(II) | 3-(2-pyridyl)-1,2,4-triazole derivatives | Pyridine-N, Triazole-N | Square Planar | researchgate.net |

| Cu(I) | 3-(2'-pyridyl)-1,2,4-triazole | Pyridine-N, Triazole-N | Distorted Tetrahedral | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Amine-N, Thiol-S | Tetrahedral | nih.gov |

| Zn(II) | Isoxazole Schiff base | Imine-N, Isoxazole-N | Tetrahedral | researchgate.net |

| Co(II) | Isoxazole Schiff base | Imine-N, Isoxazole-N | Octahedral | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Key Findings on 5-Acetyl-3-(2-pyridyl)isoxazole and its Analogues

The isoxazole (B147169) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of biological activities. rsc.orgnih.govscholarsresearchlibrary.com Derivatives of isoxazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govnih.gov The therapeutic efficacy is largely dictated by the nature and position of substituents on the isoxazole ring. rsc.org For instance, certain 3,5-disubstituted isoxazoles show potent anti-aging activity, while others function as selective COX-2 inhibitors or tubulin polymerization inhibitors. nih.govnih.gov

Although detailed findings on 5-Acetyl-3-(2-pyridyl)isoxazole are limited, its structural components—the isoxazole core, a C5-acetyl group, and a C3-pyridyl moiety—suggest a strong potential for biological relevance. The pyridyl group is a common feature in pharmacologically active molecules, and acetyl-substituted isoxazoles have also been investigated. jocpr.comresearchgate.netijpcbs.com Analogues with aryl groups at the C3 position and various substituents at the C5 position have shown activities ranging from anticancer to anti-inflammatory effects. nih.govfrontiersin.org The key finding is that this specific combination of functional groups on the isoxazole ring represents a promising, yet underexplored, chemical space.

Table 1: Summary of Biological Activities in Structurally Related Isoxazole Analogues

| Isoxazole Analogue Class | Reported Biological Activity | Reference(s) |

|---|---|---|

| 3,5-Disubstituted Isoxazoles | Anticancer, Anti-inflammatory, Antiviral, Antinociceptive | scholarsresearchlibrary.comnih.gov |

| Pyridinyl-isoxazoles | Anticancer (MCF-7 cell line) | nih.gov |

| Isoxazole-pyrimidine derivatives | TACC3 Inhibition (Anticancer) | nih.gov |

| 4,5-Diarylisoxazoles | mPGES-1/5-LO Inhibition (Anti-inflammatory), Tubulin Inhibition (Anticancer) | nih.govacs.org |

| 5-Aminoisoxazoles | Anticonvulsant, sPLA₂ Inhibition | nih.gov |

Unexplored Reactivity and Addressing Synthetic Challenges for Complex Derivatives

The reactivity of the isoxazole ring is a subject of significant interest. A key characteristic is the inherent weakness of the N-O bond, which allows for ring-opening reactions under specific conditions, such as reduction or treatment with a base. researchgate.net This feature makes isoxazoles valuable synthetic intermediates, acting as "masked" forms of various difunctionalized compounds like 1,3-dicarbonyls or γ-amino alcohols. researchgate.net The transformation of isoxazoles into other heterocyclic systems, such as pyrazoles or pyridines, and isomerization to azirines, represents an area of reactivity that remains largely unexplored for the 5-Acetyl-3-(2-pyridyl)isoxazole scaffold. scholarsresearchlibrary.comresearchgate.net

Synthesizing complex derivatives based on this core presents several challenges. The primary routes to isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-diketones, require careful control to ensure regioselectivity. researchgate.netnih.gov Introducing intricate functionalities or building fused-ring systems necessitates advanced synthetic strategies. mdpi.com Future work should focus on leveraging modern synthetic methods like transition metal-catalyzed cross-coupling and cycloadditions, green chemistry approaches, and flow chemistry to overcome these hurdles. rsc.orgnih.govnih.gov Such techniques could facilitate the efficient and selective synthesis of a diverse library of 5-Acetyl-3-(2-pyridyl)isoxazole derivatives for biological screening.

Table 2: Potential Synthetic Routes for Isoxazole Derivatives

| Synthetic Method | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne (e.g., an acetylenic ketone). | High versatility for creating substituted isoxazoles. | researchgate.netnih.gov |

| Hydroxylamine Condensation | Reaction of hydroxylamine with a 1,3-dicarbonyl compound. | Utilizes readily available starting materials. | nih.govmdpi.com |

| Microwave/Ultrasound-Assisted Synthesis | Use of non-conventional energy sources to accelerate reactions. | Reduced reaction times, often higher yields. | nih.govnih.gov |

| Transition Metal Catalysis | Copper- or palladium-catalyzed cycloadditions and cross-couplings. | High efficiency and selectivity for complex structures. | rsc.orgnih.gov |

Advanced Computational Modeling for Rational Design of Novel Analogues

Computational chemistry offers powerful tools for accelerating drug discovery. For the isoxazole class, methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling have been successfully employed to design novel analogues and predict their biological activity. nih.govnih.govmdpi.com For instance, docking studies have identified key interactions between diarylisoxazole analogues and the colchicine (B1669291) binding site of tubulin, guiding the synthesis of potent anticancer agents. acs.org Similarly, a pharmacophore model was developed for isoxazole-based inhibitors of the System xc- transporter. nih.gov

For 5-Acetyl-3-(2-pyridyl)isoxazole, these computational approaches are entirely unexplored. Future research should initiate in silico screening of this compound against a wide array of known biological targets, particularly those where other isoxazoles have shown activity (e.g., kinases, cyclooxygenases, tubulin). nih.govacs.orgresearchgate.net The results would provide a rational basis for designing new analogues. By modeling modifications to the acetyl and pyridyl groups, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity and selectivity, saving considerable time and resources.

Table 3: Application of Computational Models in Isoxazole Research

| Computational Method | Application in Isoxazole Research | Potential for 5-Acetyl-3-(2-pyridyl)isoxazole | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity for targets like tubulin, CK1δ, COX, and EGFR-TK. | Identify potential biological targets and guide rational design of analogues. | acs.orgmdpi.comresearchgate.netresearchgate.net |

| Pharmacophore Modeling | Constructing 3D models of the features required for binding to a specific receptor (e.g., System xc-). | Develop a pharmacophore model based on active analogues to guide virtual screening. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | Validate docking poses and understand the dynamic interactions with potential targets. | hse.ru |

Elucidating Undiscovered Biological Mechanisms and Off-Target Effects

The biological mechanisms of many isoxazole compounds are multifaceted and, in some cases, not fully understood. espublisher.comontosight.ai While some derivatives are known to act through specific pathways like the inhibition of transforming acidic coiled-coil 3 (TACC3) or epidermal growth factor receptor-tyrosine kinase (EGFR-TK), others exhibit broader activities like inducing apoptosis or arresting the cell cycle. nih.govresearchgate.net The precise molecular targets and signaling pathways that would be modulated by 5-Acetyl-3-(2-pyridyl)isoxazole are currently unknown. A crucial future direction is to perform extensive biological screening, including high-throughput assays and phenotypic screens, to identify its primary mechanism of action.

A critical aspect of this investigation must be the concurrent evaluation of off-target effects. Non-specific binding is a significant challenge in drug development that can lead to toxicity and reduced efficacy. springernature.com The development of highly specific TM4SF5 inhibitors based on an isoxazole scaffold was pursued precisely to avoid the off-target effects and low bioavailability of a precursor compound. springernature.com Therefore, any research program on 5-Acetyl-3-(2-pyridyl)isoxazole and its analogues must incorporate comprehensive profiling against a panel of receptors, enzymes, and ion channels to ensure target selectivity and build a robust safety profile. nih.govacs.org

Prospects for Multi-Targeted Ligand Design and Targeted Therapeutic Approaches

The structural versatility of the isoxazole scaffold makes it an attractive platform for the design of multi-targeted ligands. rsc.orgnih.gov This approach, where a single molecule is engineered to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org Research has shown that simple structural modifications on a diarylisoxazole scaffold can modulate its selectivity against mPGES-1, 5-LO, and FLAP, key proteins in inflammatory pathways. nih.gov

The 5-Acetyl-3-(2-pyridyl)isoxazole framework is well-suited for this strategy. The pyridyl nitrogen offers a potential coordination site, while the acetyl group can be readily modified to explore different interactions within a protein's binding pocket. Future research should focus on the rational design of derivatives that can simultaneously inhibit multiple, disease-relevant pathways. For example, one could envision an analogue that inhibits both a protein kinase and an inflammatory enzyme, offering a synergistic therapeutic effect. This would represent a significant advance, moving from single-target agents to more holistic and potentially more effective targeted therapeutic approaches. ajrconline.org

Q & A

Basic: What are the recommended synthetic routes for 5-Acetyl-3(2-pyridyl)isoxazole, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via cycloaddition reactions or condensation of nitrile oxides with alkynes. A robust approach involves reacting 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one with hydroxylamine under controlled pH (slightly alkaline) to form the isoxazole core . Optimization includes:

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Solvent selection : Use ethanol or acetic acid for better solubility of intermediates.

- Catalysis : Add triethylamine to enhance reaction efficiency .

For cycloaddition, hypervalent iodine reagents (e.g., PhI(OAc)₂) can improve regioselectivity and yield .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify the acetyl group (C=O stretch at ~1660 cm⁻¹) and isoxazole ring (C=N/C-O stretches at 1540–1620 cm⁻¹) .

- ¹H NMR : Look for pyridyl protons (δ 7.2–8.6 ppm as multiplets) and isoxazole C4-H (singlet at δ 6.5–6.9 ppm). The acetyl methyl group appears as a singlet at δ 2.5–2.7 ppm .

- ¹³C NMR : Confirm the isoxazole carbons (C3: ~160 ppm; C5: ~156 ppm) and acetyl carbonyl (δ ~200 ppm) .

Advanced: How can contradictions in spectral data during characterization of substituted isoxazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from tautomerism or impurities. Strategies include:

- Tautomer analysis : Compare experimental IR data with computed spectra (DFT calculations) to distinguish between keto-enol or azo tautomers .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products before analysis .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related isoxazole derivatives .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria and fungi. Derivatives with fluorophenylthio substituents show enhanced activity .

- Enzyme inhibition : Screen for HDAC or kinase inhibition using fluorogenic substrates (e.g., acetylated lysine for HDACs). Isoxazole derivatives often exhibit IC₅₀ values <10 μM .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative effects .

Advanced: How can computational methods predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in nitrile oxide-alkyne cycloadditions. Focus on frontier molecular orbital (FMO) interactions between the alkyne (HOMO) and nitrile oxide (LUMO) .

- Solvent effects : Simulate polar solvents (e.g., DMSO) to assess their impact on reaction kinetics via COSMO-RS models.

Basic: What experimental designs assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for isoxazoles) .

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.

- Light sensitivity : Expose to UV (365 nm) and analyze photodegradation products by LC-MS .

Advanced: How can low yields in cycloaddition-based synthesis of isoxazole derivatives be addressed?

Methodological Answer:

- Catalyst optimization : Replace traditional bases with DBU or DIPEA to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield by 20–30% .

- Precursor modification : Use electron-deficient alkynes (e.g., propiolic esters) to enhance reactivity with nitrile oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.